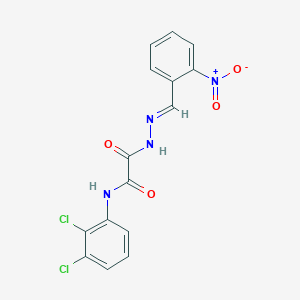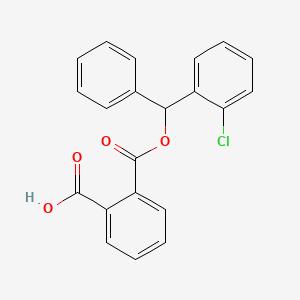
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester is an organic compound that belongs to the class of phthalate esters. These compounds are widely used in various industrial applications due to their plasticizing properties. The compound’s structure consists of a phthalic acid core with a monoester linkage to a (2-chloro-phenyl)-phenyl-methyl group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester typically involves the esterification of phthalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form phthalic acid derivatives.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the (2-chloro-phenyl) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to modify the release properties of active pharmaceutical ingredients.
Industry: Employed in the production of flexible PVC, coatings, and adhesives.
作用機序
The mechanism by which phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The ester group can also undergo hydrolysis, releasing phthalic acid and the corresponding alcohol, which can further interact with cellular pathways.
類似化合物との比較
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester is unique due to the presence of the (2-chloro-phenyl)-phenyl-methyl group, which imparts distinct chemical properties compared to other phthalate esters. This structural difference can influence its reactivity, toxicity, and applications in various fields.
特性
CAS番号 |
112350-65-9 |
|---|---|
分子式 |
C21H15ClO4 |
分子量 |
366.8 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)-phenylmethoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C21H15ClO4/c22-18-13-7-6-12-17(18)19(14-8-2-1-3-9-14)26-21(25)16-11-5-4-10-15(16)20(23)24/h1-13,19H,(H,23,24) |
InChIキー |
YKSUSBZFUCVFQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)OC(=O)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


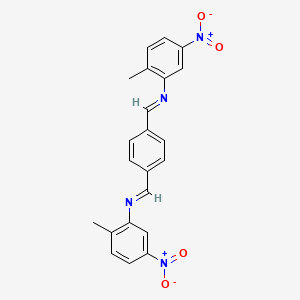
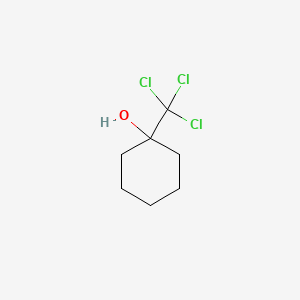
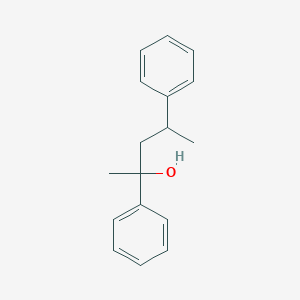
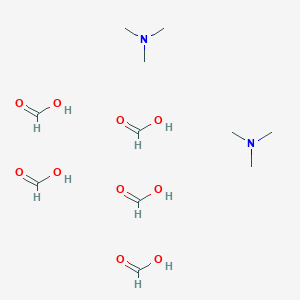
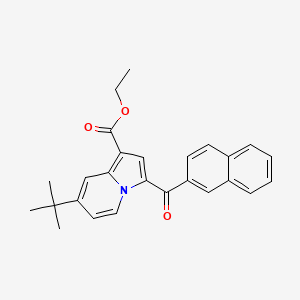
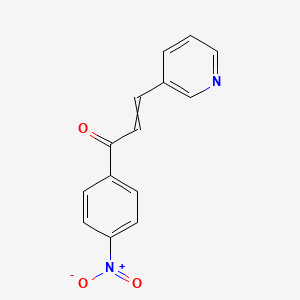

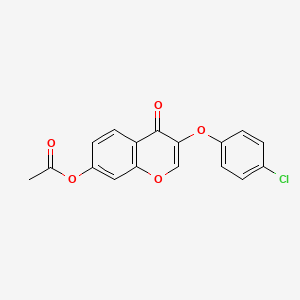

![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
